(S)-Salmeterol belongs to the class of medications known as beta-2 adrenergic agonists. These drugs stimulate beta-2 adrenergic receptors, leading to bronchodilation. Salmeterol is derived from salicylaldehyde and other organic compounds through various synthetic routes, which have been refined over time to improve efficiency and yield.
The synthesis of (S)-salmeterol can be accomplished through several methods, with a focus on enantioselectivity to ensure the desired biological activity.
These methods highlight the versatility in synthetic strategies employed to produce (S)-salmeterol efficiently while maintaining high purity.
(S)-Salmeterol has a complex molecular structure characterized by its elongated lipophilic side chain, which is crucial for its mechanism of action.
The unique structure allows for prolonged interaction with beta-2 adrenergic receptors, contributing to its long-lasting effects compared to other short-acting beta agonists .
(S)-Salmeterol participates in several chemical reactions during its synthesis and metabolism:
These reactions are essential for both the synthesis of (S)-salmeterol and its pharmacokinetic behavior in the body.
(S)-Salmeterol exerts its therapeutic effects primarily through selective agonism at beta-2 adrenergic receptors located in bronchial smooth muscle.
Additionally, (S)-salmeterol possesses anti-inflammatory properties by inhibiting mast cell mediators such as histamines and leukotrienes, further aiding in asthma management .
Understanding the physical and chemical properties of (S)-salmeterol is crucial for its application in pharmaceuticals:
These properties influence formulation strategies for effective delivery via inhalation devices.
(S)-Salmeterol is primarily used in clinical settings for managing respiratory conditions:
Research continues into optimizing its use and understanding its pharmacodynamics further, particularly concerning patient populations with varying metabolic capacities.
(S)-Salmeterol (C₂₅H₃₇NO₄; molecular weight 415.57 g/mol) is a chiral β₂-adrenergic receptor agonist characterized by a single stereogenic center at the ethanolamine side chain. Its structure comprises three key domains: (i) a salicyl alcohol head group with meta-hydroxymethyl and para-hydroxy substituents, (ii) a secondary ethanolamine linker with the (S)-configured chiral carbon, and (iii) a lipophilic phenylbutoxyhexyl tail (Fig. 1). The absolute configuration of the (S)-enantiomer is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl-bearing carbon adopts an S-orientation. This enantiomer is the mirror image of the therapeutically active (R)-salmeterol, sharing identical physicochemical properties (e.g., log P = 3.5) but differing in spatial orientation [4] [9].
Table 1: Key Identifiers for (S)-Salmeterol
Property | Identifier |
---|---|
CAS Registry Number | 135271-48-6 |
IUPAC Name | 2-(Hydroxymethyl)-4-[(1S)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl]phenol |
ChEMBL ID | CHEMBL1201571 |
ChemSpider ID | 7987886 |
InChI Key | GIIZNNXWQWCKIB-RUZDIDTESA-N |
Two principal strategies enable access to enantiopure (S)-salmeterol (>95% ee):
Biotransformation: Procopiou et al. employed Pichia angusta (formerly Hansenula polymorpha) to asymmetrically reduce azidoketone precursor 6 (Fig. 2A). This enzymatic reduction yielded (S)-azido alcohol 7 with 98% ee, which was subsequently hydrogenated and deprotected to furnish (S)-salmeterol in 54% overall yield [5]. The biocatalyst’s stereoselectivity arises from its specific binding pocket that discriminates between prochiral faces of the ketone.
Chiral Resolution: Preparative chiral nonaqueous capillary electrophoresis (NACE) using L(+)-tartaric acid-boric acid complexes achieves baseline separation (Rs = 2.18) of salmeterol enantiomers. The separation mechanism involves diastereomeric ion-pair formation between the protonated amine group of salmeterol and the anionic chiral selector. Optimal conditions use methanol-based electrolytes containing 120 mM L(+)-tartaric acid and 120 mM boric acid at pH* 0.93, enabling quantification of enantiomeric impurities down to 0.9% [8].
Pharmacological profiling reveals stark contrasts between the enantiomers:
Table 2: Pharmacological Comparison of Salmeterol Enantiomers
Property | (R)-Salmeterol | (S)-Salmeterol |
---|---|---|
β₂-Adrenoceptor Agonism | High (EC₅₀ 0.4 nM) | Negligible (>100x lower) |
Bronchodilation (Primate) | 76% inhibition at 0.56 μg/kg | No significant effect |
Central Lung Retention | 30% higher than (S) | Lower than (R) |
Peripheral Lung Retention | Moderate | Highest accumulation |
Receptor Off-rate | Slow (exosite binding) | Not applicable |
Salmeterol xinafoate (1-hydroxy-2-naphthoate salt) exists as two polymorphs, with Form I being the commercially relevant phase:
Table 3: Solid-State Characteristics of Salmeterol Xinafoate Polymorphs
Property | Form I | Form II |
---|---|---|
Crystal System | Monoclinic (P2₁) | Not reported |
Melting Point | 124°C | 138°C |
Lattice Energy | −168.3 kcal/mol | −159.8 kcal/mol |
Characteristic Raman Shift | 1652 cm⁻¹ (C=O) | 1647/1661 cm⁻¹ (C=O) |
Stability | Thermodynamically stable | Metastable |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: